molecular formula C8H12N2O B13078994 2-(3-Methoxypyridin-2-yl)ethanamine

2-(3-Methoxypyridin-2-yl)ethanamine

Cat. No.: B13078994
M. Wt: 152.19 g/mol
InChI Key: OWYWVLNDFXOIBE-UHFFFAOYSA-N
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Description

2-(3-Methoxypyridin-2-yl)ethanamine is an organic compound with the molecular formula C8H12N2O It consists of a pyridine ring substituted with a methoxy group at the 3-position and an ethanamine chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(3-Methoxypyridin-2-yl)ethanamine typically begins with commercially available 3-methoxypyridine.

    Alkylation Reaction: The 3-methoxypyridine undergoes an alkylation reaction with a suitable alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride or potassium carbonate.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(3-Methoxypyridin-2-yl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced further to form secondary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethanamine chain, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-(3-Methoxypyridin-2-yl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structure allows for the exploration of structure-activity relationships in drug discovery.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyridin-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy group and ethanamine chain can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxypyridin-2-yl)ethanamine: Similar structure but with the methoxy group at the 6-position.

    2-(3-Methylpyridin-2-yl)ethanamine: Similar structure but with a methyl group instead of a methoxy group.

    2-(3-Hydroxypyridin-2-yl)ethanamine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(3-Methoxypyridin-2-yl)ethanamine is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions. This positioning can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(3-methoxypyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4-5,9H2,1H3

InChI Key

OWYWVLNDFXOIBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)CCN

Origin of Product

United States

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